![molecular formula C19H25N7O B5541292 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)
5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole
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Description
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-step chemical reactions, starting from simpler precursor molecules. For example, compounds with structures similar to the bipyrazole backbone have been synthesized through various methods, including cyclocondensation reactions and the use of organocatalysts in aqueous media. These processes might involve the formation of intermediate compounds, which are then further reacted to introduce additional functional groups like imidazolyl and piperidinyl (Krall et al., 2013; Siddekha et al., 2011).
Molecular Structure Analysis
The molecular structure of such a compound is intricate, with multiple ring systems and functional groups contributing to its overall properties. The presence of imidazolyl and piperidinyl groups suggests potential interactions with biological molecules, possibly through hydrogen bonding or π-π interactions. These interactions are critical in determining the compound's binding affinity towards certain receptors or enzymes (Yang et al., 2005).
Chemical Reactions and Properties
Compounds containing bipyrazole and imidazolyl groups can participate in various chemical reactions, such as cyclocondensation, Michael addition, and rearrangements. These reactions can significantly alter the compound's chemical behavior and its interaction with other molecules. For instance, the Boulton–Katritzky rearrangement is known to affect the stability and reactivity of compounds containing similar structural motifs (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The presence of multiple ring systems and heteroatoms can lead to complex intermolecular interactions, affecting these properties. X-ray crystallography studies on similar compounds have provided insights into their conformation and packing in the solid state (Żesławska et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are determined by the functional groups present in the molecule. For example, imidazole and pyrazole rings can act as both hydrogen bond acceptors and donors, influencing the compound's chemical behavior in biological systems and its potential applications in materials science or as fluorescent probes (Chen et al., 2012).
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex molecules containing pyrazole and imidazole rings is a significant area of research due to their pharmacological importance. Studies detail the synthesis of pyrazole and imidazopyrazole derivatives through various methods, including condensation reactions and multicomponent synthetic approaches. These methods aim at creating compounds with specific structural features to explore their biological activities or for the development of new materials. For instance, the synthesis of pyrazolopyrimidine and imidazopyrazole derivatives through cyclocondensation and phase transfer conditions illustrates the chemical versatility of these heterocycles (Rahmouni et al., 2014; Soliman et al., 2014).
Biological and Pharmacological Applications
The biological and pharmacological activities of compounds featuring imidazole and pyrazole rings have been extensively studied. These compounds exhibit a wide range of activities, including antibacterial, antifungal, anticancer, and antioxidant properties. For example, novel pyrazolopyrimidine and imidazopyrazole derivatives have shown significant antibacterial and antitubercular activities, highlighting their potential as therapeutic agents (Kalaria et al., 2014). Similarly, compounds with these heterocycles have been evaluated for their antiulcer and anticancer activities, indicating their utility in developing treatments for various diseases (Patil et al., 2010; Bekircan et al., 2005).
Material Science Applications
The structural features of imidazole and pyrazole rings make compounds containing these units attractive for material science applications, such as fluorescent dyes and brightening agents. Their photophysical properties have been explored for potential applications in imaging and sensor technologies (Chen et al., 2012; Tagdiwala & Rangnekar, 2007).
properties
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-[2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-12-17(13(2)24(3)22-12)15-10-16(25(4)23-15)19(27)26-9-5-6-14(11-26)18-20-7-8-21-18/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBDYYKLOPADLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)N3CCCC(C3)C4=NC=CN4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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